molecular formula C10H13F3N4O2 B2874860 4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1421452-41-6

4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2874860
CAS No.: 1421452-41-6
M. Wt: 278.235
InChI Key: SGILARXINSJYHQ-UHFFFAOYSA-N
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Description

4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C10H13F3N4O2 and its molecular weight is 278.235. The purity is usually 95%.
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Biological Activity

4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1421452-41-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H13_{13}F3_3N4_4O2_2
  • Molecular Weight : 278.23 g/mol
  • Structure : The compound features a triazole ring with a trifluoromethyl group and a pyrrolidine-based substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of triazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation.

Case Study:
In a comparative study, various triazole derivatives were evaluated for their cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50_{50} values ranged from 0.12 to 2.78 µM, indicating significant potency compared to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50_{50} (µM)
4-methyl-triazole derivativeMCF-70.48
4-methyl-triazole derivativeHCT-1160.19
DoxorubicinMCF-71.93
DoxorubicinHCT-1162.84

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Similar triazole compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway has been observed, characterized by increased caspase activity and changes in mitochondrial membrane potential.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives could arrest the cell cycle at the G1 phase, preventing further proliferation .

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. While direct studies on this specific compound are sparse, related compounds have demonstrated efficacy against fungal pathogens by inhibiting ergosterol synthesis.

Properties

IUPAC Name

4-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O2/c1-15-8(10(11,12)13)14-17(9(15)19)6-7(18)16-4-2-3-5-16/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGILARXINSJYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)N2CCCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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